N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide
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Overview
Description
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide is an organic compound that features a bithiophene core Bithiophenes are known for their applications in organic electronics due to their excellent electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide typically involves the coupling of 2,3’-bithiophene with appropriate reagents to introduce the hydroxyethyl and methoxyacetamide groups. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents would be optimized for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide can undergo various chemical reactions including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the bithiophene core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bithiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various hydroxyethyl derivatives.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. The bithiophene core can interact with various biological molecules, potentially affecting their function. The hydroxyethyl and methoxyacetamide groups can further modulate these interactions, leading to specific biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar electronic properties.
Thieno[3,2-b]thiophene: Another thiophene-based compound used in organic electronics.
Bis(dioxaborin) compounds: Contain extended π-conjugated systems similar to bithiophene derivatives.
Uniqueness
N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide is unique due to its specific functional groups that provide additional sites for chemical modification and interaction. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15NO3S2 |
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Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H15NO3S2/c1-17-7-13(16)14-6-10(15)12-3-2-11(19-12)9-4-5-18-8-9/h2-5,8,10,15H,6-7H2,1H3,(H,14,16) |
InChI Key |
XJFFWURHRUHFAF-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC(C1=CC=C(S1)C2=CSC=C2)O |
Origin of Product |
United States |
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